molecular formula C9H8N2OS B1480185 6-(5-Methylfuran-2-yl)pyridazine-3-thiol CAS No. 2097966-29-3

6-(5-Methylfuran-2-yl)pyridazine-3-thiol

Cat. No.: B1480185
CAS No.: 2097966-29-3
M. Wt: 192.24 g/mol
InChI Key: AEDABQDQRFNLJE-UHFFFAOYSA-N
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Description

6-(5-Methylfuran-2-yl)pyridazine-3-thiol is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a unique hybrid structure, combining a pyridazine ring—a nitrogen-rich heterocycle known for its potential in pharmaceutical applications—with a 5-methylfuran moiety. The presence of a thiol group on the pyridazine ring provides a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis and medicinal chemistry. Potential research applications for this compound include its use as a key intermediate in the synthesis of novel small molecule libraries, particularly in the exploration of new pharmacologically active agents. Researchers may investigate its role as a scaffold in drug discovery projects, leveraging its heterocyclic structure which is often found in compounds with biological activity. In material science, its fused heteroaromatic system could be of interest for the development of advanced organic materials. As with any specialized reagent, researchers are encouraged to consult relevant scientific literature for specific studies on this compound or its structural analogs. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All information presented is for descriptive purposes only and is not intended to imply a specific efficacy or application.

Properties

CAS No.

2097966-29-3

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-1H-pyridazine-6-thione

InChI

InChI=1S/C9H8N2OS/c1-6-2-4-8(12-6)7-3-5-9(13)11-10-7/h2-5H,1H3,(H,11,13)

InChI Key

AEDABQDQRFNLJE-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NNC(=S)C=C2

Canonical SMILES

CC1=CC=C(O1)C2=NNC(=S)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(5-Methylfuran-2-yl)pyridazine-3-thiol with analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic pathways:

Compound Name Substituents Melting Point (°C) Key Features Reference
This compound 5-Methylfuran-2-yl, thiol Not reported Combines furan’s electron-richness with thiol’s reactivity.
6-(5-Methylthiophen-2-yl)pyridazine-3-thiol 5-Methylthiophen-2-yl, thiol Not reported Thiophene enhances lipophilicity and sulfur-mediated interactions.
6-(4-Methylphenyl)pyridazine-3-thiol 4-Methylphenyl, thiol Not reported Aromatic phenyl group increases rigidity and thermal stability.
2-(3-Methoxyphenyl)-triazolo-pyridine (4d) 3-Methoxyphenyl, triazolo-pyridine 213–215 Methoxy group improves solubility; triazolo-pyridine enhances bioactivity.
5-[(Pyrimidin-2-ylthio)methyl]-oxadiazole (3) Pyrimidinylthio, oxadiazole Not reported Oxadiazole and pyrimidine enhance hydrogen-bonding capacity.

Key Observations :

Thiol vs. Other Functional Groups: Thiol-containing derivatives (e.g., pyridazine-3-thiols) exhibit higher reactivity toward electrophiles and metals compared to hydroxyl or amine analogs .

Synthetic Pathways: Cyclization Reactions: Compounds like 4d and 5 (from ) are synthesized via Knoevenagel condensations and cyclizations, suggesting similar routes could apply to the target compound . Thiol Incorporation: Thiol groups are often introduced using thiourea or carbon disulfide under basic conditions, as seen in for oxadiazole-thiones .

Physicochemical Properties :

  • Melting Points : Triazolo-pyridine derivatives (e.g., 4d , 6 ) exhibit high melting points (213–273°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but likely influenced by furan’s lower polarity compared to phenyl or thiophene groups.
  • Solubility : Furan-containing compounds may show better solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl analogs .

Computational Insights: Density Functional Theory (DFT) studies on furan-containing chalcones () reveal that methylfuran substituents significantly alter molecular electrostatic potentials and nonlinear optical properties . Similar computational modeling could predict the target compound’s electronic behavior.

Preparation Methods

Step 1: Formation of the Pyridazine Ring

  • Starting Materials : Hydrazine derivatives and dicarbonyl compounds.
  • Reaction Conditions : Typically involves refluxing the reactants in a solvent like ethanol or methanol.
  • Example Reaction :
    • Reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.

Step 3: Thiolation

  • Starting Materials : The furan-substituted pyridazine from Step 2 and a thiolating agent (e.g., Lawesson's reagent).
  • Reaction Conditions : Typically involves heating the reactants in a solvent like toluene or DMF.
  • Example Reaction :
    • Reaction of the furan-substituted pyridazine with Lawesson's reagent to introduce the thiol group.

Analytical Techniques

The synthesized compound can be characterized using various analytical techniques:

The synthesis of heterocyclic compounds like pyridazines and furans is well-documented, with applications in pharmaceuticals and materials science. The introduction of a thiol group can enhance biological activity or modify physical properties. However, specific research findings on This compound would require detailed studies on its synthesis, characterization, and biological evaluation.

Q & A

Q. How to optimize reaction conditions for scale-up without compromising purity?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like solvent volume, temperature, and catalyst loading. and suggest scalable protocols (e.g., 4 mL dioxane per 0.4 g substrate). Implement inline PAT (process analytical technology) tools for real-time monitoring, ensuring reproducibility during pilot-scale synthesis .

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